![molecular formula C13H14O4 B5724130 4-ethyl-5,7-dimethoxy-2H-chromen-2-one CAS No. 64231-06-7](/img/structure/B5724130.png)
4-ethyl-5,7-dimethoxy-2H-chromen-2-one
Overview
Description
4-ethyl-5,7-dimethoxy-2H-chromen-2-one, also known as esculetin, is a natural coumarin derivative found in various plant species. It has been extensively studied for its pharmacological properties and potential therapeutic applications.
Scientific Research Applications
Synthesis Techniques
- A one-pot synthesis method using K10 montmorillonite clay as a catalyst was developed for the synthesis of related 2H-chromen-2-ones. This approach avoids the use of expensive transition metals and simplifies intermediate purification, suggesting a cost-effective and efficient synthesis pathway for 4-ethyl-5,7-dimethoxy-2H-chromen-2-one derivatives (Zhang et al., 2018).
Chemical Properties and Reactions
- The synthesis of coumarin derivatives, which include 4-ethyl-5,7-dimethoxy-2H-chromen-2-one, demonstrated potential antioxidant and antihyperglycemic properties. These derivatives were tested for in vitro antioxidant activity and in vivo antihyperglycemic activity, indicating the compound's potential in medicinal chemistry (Kenchappa et al., 2017).
- A study on a homoisoflavone derived from Portulaca oleracea L., structurally similar to 4-ethyl-5,7-dimethoxy-2H-chromen-2-one, revealed significant antioxidant activity. This suggests that structurally similar compounds might possess similar properties (Yang et al., 2018).
Environmental and Green Chemistry Applications
- The synthesis of densely functionalized 4H-chromene derivatives through a one-pot, atom economical process. This method's emphasis on atom economy and solvent-free conditions aligns with principles of green chemistry, potentially applicable to 4-ethyl-5,7-dimethoxy-2H-chromen-2-one (Boominathan et al., 2011).
Potential Medicinal Applications
- The antibacterial activity of thiazole substituted coumarins was explored. This research provides insight into the potential medicinal applications of 4-ethyl-5,7-dimethoxy-2H-chromen-2-one as a part of the coumarin family, particularly in developing new antimicrobial agents (Parameshwarappa et al., 2009).
properties
IUPAC Name |
4-ethyl-5,7-dimethoxychromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-4-8-5-12(14)17-11-7-9(15-2)6-10(16-3)13(8)11/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICCABKMDKACLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359588 | |
Record name | 4-ethyl-5,7-dimethoxychromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5,7-dimethoxychromen-2-one | |
CAS RN |
64231-06-7 | |
Record name | 4-ethyl-5,7-dimethoxychromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.